2-Naphthalenesulfinic acid sodium salt

Übersicht

Beschreibung

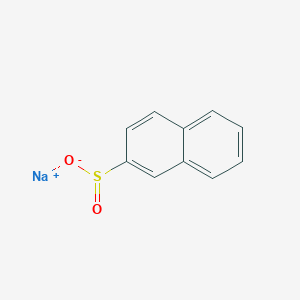

2-Naphthalenesulfinic acid sodium salt is an organic compound with the molecular formula C₁₀H₇NaO₃S. It is a sodium salt derivative of 2-naphthalenesulfinic acid and is known for its water solubility and white solid appearance. This compound is primarily used in various industrial applications, including dye production and as an intermediate in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Naphthalenesulfinic acid sodium salt is typically synthesized by sulfonation of naphthalene with sulfuric acid, followed by neutralization with sodium hydroxide. The reaction conditions involve heating naphthalene with sulfuric acid to produce 2-naphthalenesulfonic acid, which is then reacted with sodium hydroxide to form the sodium salt .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where naphthalene is treated with sulfuric acid under controlled temperatures. The resulting sulfonic acid is then neutralized with sodium hydroxide, and the product is crystallized and dried for commercial use .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Naphthalenesulfinic acid sodium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-naphthalenesulfonic acid.

Reduction: Reduction reactions can convert it back to naphthalene.

Substitution: It can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.

Major Products Formed:

Oxidation: 2-Naphthalenesulfonic acid.

Reduction: Naphthalene.

Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Applications Overview

| Application Area | Description |

|---|---|

| Dyes and Pigments | Used as an intermediate in the synthesis of various dyes, enhancing color stability and brightness in textiles and plastics. |

| Surfactants | Functions as an effective surfactant in detergents, improving cleaning efficiency by reducing surface tension. |

| Pharmaceuticals | Serves as an additive to enhance the solubility of active ingredients, facilitating better drug formulation and delivery. |

| Analytical Chemistry | Utilized as a reagent in analytical methods like spectrophotometry for detecting and quantifying substances due to strong UV absorbance. |

| Water Treatment | Plays a role in water treatment processes by helping to remove impurities and improve water quality through flocculating properties. |

Dyes and Pigments

2-Naphthalenesulfinic acid sodium salt is crucial in the dye industry, particularly for azo dyes. It enhances the stability and brightness of colors used in textiles and plastics. The compound acts as a coupling agent in dye synthesis, improving the overall quality of the final product.

Surfactants

In detergents, this compound reduces surface tension, which allows for better penetration into stains. Its surfactant properties make it valuable in household cleaning products, industrial cleaners, and personal care items.

Pharmaceuticals

The pharmaceutical industry employs this compound to increase the solubility of various drugs. This application is particularly important for poorly soluble compounds where enhanced solubility can lead to improved bioavailability and therapeutic efficacy.

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent that aids in the detection of various substances. Its strong UV absorbance makes it suitable for spectrophotometric analysis, enabling researchers to quantify compounds accurately.

Water Treatment

The flocculating properties of this compound are beneficial in water treatment processes. It helps aggregate impurities, making them easier to remove from water systems, thus improving overall water quality.

Case Study 1: Use in Dye Synthesis

A study demonstrated that incorporating sodium 2-naphthalenesulfonate into azo dye formulations resulted in a significant increase in color fastness and brightness compared to formulations without the compound. This enhancement is attributed to its ability to stabilize dye intermediates during synthesis.

Case Study 2: Pharmaceutical Solubility Enhancement

Research published in a pharmaceutical journal highlighted the effectiveness of sodium 2-naphthalenesulfonate as a solubilizing agent for poorly soluble drugs. The study showed that formulations containing this compound exhibited a marked increase in drug release rates compared to control formulations.

Wirkmechanismus

The mechanism of action of 2-naphthalenesulfinic acid sodium salt involves its ability to act as a sulfonating agent. It can introduce sulfonic acid groups into organic molecules, thereby altering their chemical properties. This compound targets specific molecular pathways, including those involved in sulfonation reactions, which are crucial in various biochemical and industrial processes .

Vergleich Mit ähnlichen Verbindungen

- Naphthalene-1-sulfonic acid sodium salt

- Naphthalene-2-sulfonic acid sodium salt

- Alkyl naphthalene sulfonate sodium salt

Comparison: 2-Naphthalenesulfinic acid sodium salt is unique due to its specific sulfonic acid group position on the naphthalene ring, which influences its reactivity and applications. Compared to naphthalene-1-sulfonic acid sodium salt, it has different solubility and reactivity profiles, making it suitable for distinct industrial and research applications .

Biologische Aktivität

2-Naphthalenesulfinic acid sodium salt (CAS No. 532-02-5) is a sulfonic acid derivative that has garnered attention for its diverse biological activities and applications in various fields, including biochemistry, pharmacology, and environmental science. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C10H9NaO3S

- Molecular Weight : 230.22 g/mol

- Appearance : White to brown crystalline powder

- Solubility : Soluble in water and organic solvents

This compound exhibits its biological effects primarily through its ability to act as a reducing agent and a nucleophile. Its sulfinic group can participate in redox reactions, which are crucial in various biochemical processes. Additionally, it can interact with proteins and nucleic acids, influencing their structure and function.

Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. It has been shown to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage. This activity is particularly relevant in the context of diseases associated with oxidative stress.

| Study | Findings |

|---|---|

| Demonstrated strong radical scavenging activity in vitro. | |

| Reduced lipid peroxidation in cellular models. |

Cytotoxicity and Antitumor Effects

In vitro studies have explored the cytotoxic effects of this compound on various cancer cell lines. It has shown potential as an anticancer agent by inducing apoptosis in malignant cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 25 | Apoptosis induction via caspase activation |

| MCF-7 | 30 | Cell cycle arrest at G1 phase |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

| Study | Findings |

|---|---|

| Inhibition of TNF-alpha and IL-6 production in macrophages. | |

| Reduced edema in animal models of inflammation. |

Case Studies

- Study on Antioxidant Activity : A recent study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a strong ability to neutralize free radicals, suggesting potential applications in food preservation and therapeutic formulations.

- Cytotoxicity Assessment : A series of experiments conducted on breast cancer cell lines revealed that treatment with varying concentrations of the compound resulted in significant reductions in cell viability, with apoptosis confirmed through flow cytometry analysis.

- Inflammation Model : In a murine model of acute inflammation, administration of this compound led to a marked decrease in paw swelling compared to control groups, supporting its role as an anti-inflammatory agent.

Eigenschaften

IUPAC Name |

sodium;naphthalene-2-sulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2S.Na/c11-13(12)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGGFVSGYTHUAOQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.